Bcl-2 inhibitor S1
Description
Properties
Molecular Formula |
C19H13N3OS |
|---|---|
Molecular Weight |
331.39 |
IUPAC Name |
1-Oxo-6-thiomorpholino-1H-phenalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C19H13N3OS/c20-10-15-12-4-5-17(22-6-8-24-9-7-22)13-2-1-3-14(18(12)13)19(23)16(15)11-21/h1-5H,6-9H2 |
InChI Key |
QHLRHJLFVYIFBN-UHFFFAOYSA-N |
SMILES |
N#CC(C1=O)=C(C#N)C2=C3C1=CC=CC3=C(N4CCSCC4)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bcl2 inhibitor S1; Bcl 2 inhibitor S1; Bcl-2 inhibitor S1 |
Origin of Product |
United States |
Molecular Mechanism of Action of Bcl 2 Inhibitor S1
Direct Binding and Specificity Profile of Bcl-2 Inhibitor S1
This compound, chemically identified as 3-thiomorpholin-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile, functions as a BH3 mimetic. This means it mimics the action of the BH3-only proteins, which are the natural antagonists of anti-apoptotic Bcl-2 family members. S1 exerts its pro-apoptotic effects by directly binding to the hydrophobic groove of anti-apoptotic proteins, thereby neutralizing their protective function.
Affinity for Bcl-2, Mcl-1, and Bcl-XL Proteins
Research has characterized S1 as a potent dual inhibitor of both Bcl-2 and Myeloid cell leukemia 1 (Mcl-1), two key anti-apoptotic proteins frequently overexpressed in various malignancies. nih.govacs.orgyun-img.com Structure-activity relationship studies have been conducted to optimize the binding affinity of S1 and its derivatives.
A subsequent study further refined the structure of S1 to develop derivatives with enhanced and broader specificity. One such derivative, compound 6d, demonstrated potent inhibitory activity against Bcl-2, Mcl-1, and Bcl-xL. nih.gov The IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the protein by half, highlight the potency of these compounds.
| Compound | Bcl-2 IC50 (nM) | Mcl-1 IC50 (nM) | Bcl-xL IC50 (nM) |
|---|---|---|---|
| S1 Derivative (6h) | Not Reported | 5 | Not Reported |
| S1 Derivative (6d) | 20 | 10 | 18 |
Competitive Inhibition of BH3 Domain Binding
The anti-apoptotic function of proteins like Bcl-2 and Mcl-1 is dependent on their ability to sequester pro-apoptotic proteins, particularly the "effector" proteins Bax and Bak. This sequestration is mediated through the binding of the BH3 domain of the pro-apoptotic proteins to a hydrophobic groove on the surface of the anti-apoptotic proteins.
This compound, by acting as a BH3 mimetic, directly competes with pro-apoptotic BH3-only proteins for binding to this critical groove on both Bcl-2 and Mcl-1. yun-img.com By occupying this binding site, S1 effectively displaces the pro-apoptotic proteins that were being held in check. This competitive inhibition is the initial and critical step in the mechanism of action of S1, leading to the liberation of pro-apoptotic factors and the initiation of the apoptotic cascade.
Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)
The release of pro-apoptotic effectors following their displacement by S1 triggers a cascade of events at the mitochondrial level, culminating in Mitochondrial Outer Membrane Permeabilization (MOMP). This is a crucial "point of no return" in the intrinsic apoptotic pathway.
Release of Pro-Apoptotic Effectors (e.g., Bax, Bak)
Once liberated from the inhibitory grasp of Bcl-2 and Mcl-1, the pro-apoptotic effector proteins Bax and Bak are free to activate. youtube.com This activation involves a conformational change that leads to their oligomerization within the outer mitochondrial membrane. These oligomers form pores that disrupt the integrity of the mitochondrial outer membrane. The dual inhibition of both Bcl-2 and Mcl-1 by S1 is particularly effective, as many cancer cells rely on the overexpression of both proteins for survival. By targeting both, S1 ensures a more comprehensive release of pro-apoptotic effectors.
Cytochrome c Release and Caspase Activation Cascade
The formation of pores in the outer mitochondrial membrane by activated Bax and Bak leads to the release of several pro-apoptotic factors from the intermembrane space into the cytoplasm. nih.govnih.gov A key molecule released is cytochrome c. researchgate.net
Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of a multi-protein complex known as the apoptosome. The apoptosome then recruits and activates an initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. nih.govmdpi.com These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of a cell undergoing apoptosis. The inhibition of Bcl-2 by compounds like S1 has been shown to lead to this downstream caspase activation.
Modulation of Apoptotic Signaling Pathways
The action of this compound is centered on the intrinsic, or mitochondrial, pathway of apoptosis. By directly targeting the core regulators of this pathway, Bcl-2 and Mcl-1, S1 initiates a domino effect that overcomes the apoptotic blockade in cancer cells. The release of Bax and Bak and the subsequent activation of the caspase cascade represent the primary signaling pathway modulated by S1.
Furthermore, by inducing apoptosis, S1 can sensitize cancer cells to other therapeutic agents. The overexpression of anti-apoptotic Bcl-2 family members is a common mechanism of resistance to chemotherapy and radiation. By restoring the apoptotic potential of cancer cells, inhibitors like S1 can work synergistically with other treatments to enhance their efficacy. The development of dual inhibitors like S1 and its more potent derivatives represents a significant advancement in the targeted therapy of cancers that are dependent on both Bcl-2 and Mcl-1 for their survival. nih.gov
Effects on Bcl-2 Protein Phosphorylation
The anti-apoptotic capacity of the Bcl-2 protein is modulated by post-translational modifications, particularly phosphorylation. The phosphorylation status of Bcl-2 can significantly influence its function and sensitivity to inhibitors. Research indicates that the phosphorylation of Bcl-2 can be a mechanism of resistance to BH3 mimetic drugs. researchgate.net
Studies have associated the phosphorylation of Bcl-2 with resistance to the BH3 mimetic S1 in leukemia cells. researchgate.net For example, phosphorylated Bcl-2 (pBcl-2) has been shown to inhibit the ability of inhibitors to displace pro-apoptotic proteins like Bax and Bim from their binding pocket on Bcl-2, thereby suppressing mitochondrial apoptosis. researchgate.net In some cellular contexts, Bcl-2 is phosphorylated at serine 70 (Ser70), and this modification can enhance its anti-apoptotic activity by increasing its affinity for pro-apoptotic partners like Bak and Bim. nih.gov
Conversely, therapeutic strategies that lead to the dephosphorylation of Bcl-2 can increase sensitivity to apoptosis-inducing agents. For instance, treatment of HL60 leukemia cells with a MEK inhibitor (PD98059) resulted in decreased levels of both pERK1 and pBcl-2(Ser70), and combining this inhibitor with S1 enhanced cell death, suggesting that the dephosphorylated state of Bcl-2 is more permissive to S1's inhibitory action. researchgate.net
Table 1: Effect of Combined Inhibitor Treatment on Cell Viability Interactive table showing the increased efficacy of S1 when combined with an inhibitor that promotes Bcl-2 dephosphorylation.
| Treatment | Cell Line | Effect on Bcl-2 Phosphorylation | Impact on Cell Viability |
|---|---|---|---|
| S1 alone | HL60 | No direct effect | Moderate decrease |
| PD98059 (MEK Inhibitor) | HL60 | Decreases pBcl-2(Ser70) | Minor decrease |
Interplay with Other Pro- and Anti-Apoptotic Proteins (e.g., NOXA, BIM)
The efficacy of this compound is critically dependent on the complex network of interactions between all Bcl-2 family members. The balance between anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic BH3-only proteins (BIM, NOXA) determines a cell's susceptibility to apoptosis. youtube.comelifesciences.org
BIM (Bcl-2-like 11) is a potent pro-apoptotic BH3-only protein that is directly sequestered and neutralized by anti-apoptotic proteins, including Bcl-2. nih.govelifesciences.org A primary mechanism of S1 is to disrupt the Bcl-2/BIM complex. By binding to Bcl-2, S1 causes the release of BIM. youtube.com Once liberated, BIM is free to directly activate the effector proteins BAX and BAK, initiating mitochondrial permeabilization and apoptosis. nih.gov Therefore, the amount of BIM sequestered by Bcl-2 can be a key determinant of a cell's sensitivity to S1.
NOXA , another pro-apoptotic BH3-only protein, plays a more specialized role. It preferentially binds to and neutralizes Mcl-1, another critical anti-apoptotic protein. nih.gov While S1 is a dual inhibitor of Bcl-2 and Mcl-1, its interplay with NOXA is significant. nih.gov In some contexts, DNA damage can induce the expression of NOXA, which then interacts with and inactivates Bcl-xL after Mcl-1 has been eliminated or inactivated. nih.gov This action by NOXA helps to fully commit the cell to apoptosis by neutralizing multiple anti-apoptotic players. The upregulation of NOXA can shift the balance of protein interactions, making cells more sensitive to Bcl-2 inhibition by S1. mdpi.com For example, an increased NOXA/Mcl-1 ratio is associated with a pro-apoptotic shift, enhancing the effects of Bcl-2/Bcl-xL inhibition. mdpi.com
The collective action of S1 displacing BIM from Bcl-2, coupled with the activity of other BH3-only proteins like NOXA neutralizing other anti-apoptotic sentinels, creates a robust, multi-pronged attack on the cell's survival machinery.
Preclinical Efficacy and Cellular Impact of Bcl 2 Inhibitor S1
In Vitro Anti-Proliferative and Apoptotic Activity
The primary mechanism of BH3 mimetics involves restoring the natural process of apoptosis in cancer cells. The efficacy of S1 is therefore measured by its ability to inhibit cell proliferation and induce cell death in various cancer cell lines in vitro. As a dual inhibitor of both Bcl-2 and Mcl-1, S1 is designed to overcome the resistance mechanisms that can arise when only one of these anti-apoptotic proteins is targeted. morressier.com
Hematologic malignancies frequently exhibit a strong dependence on Bcl-2 family proteins for survival, making them particularly susceptible to BH3 mimetics. nih.govnih.gov Overexpression of Bcl-2 is a known driver in cancers like chronic lymphocytic leukemia (CLL), while Mcl-1 is critical for the survival of acute myeloid leukemia (AML) and multiple myeloma cells. nih.govnih.gov A dual inhibitor like S1 is therefore hypothesized to have broad efficacy across these cancers. Preclinical studies on dual Bcl-2/Mcl-1 inhibitors have shown potent, synergistic pro-apoptotic activity in AML models. nih.govunimelb.edu.au This approach is effective against a wide range of poor-risk genotypes and can suppress patient-derived leukemia cells. nih.gov
While specific IC50 values (the concentration of an inhibitor required to reduce a biological process by half) for S1 are not widely available in the public domain, the table below provides an illustrative representation of the anti-proliferative activity expected from a potent dual Bcl-2/Mcl-1 inhibitor in various hematologic cancer cell lines.
| Cell Line | Cancer Type | Illustrative IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 50 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 75 |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 120 |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 90 |
| H929 | Multiple Myeloma | 65 |
| U266 | Multiple Myeloma | 150 |
| Values are representative and intended to illustrate the expected potency of a dual Bcl-2/Mcl-1 inhibitor. Specific data for S1 was not available in the reviewed literature. |
The application of Bcl-2 family inhibitors in solid tumors is an area of active investigation. nih.gov While some solid tumors show high expression of Bcl-2, others depend on Mcl-1 or Bcl-xL for survival. nih.gov The dual targeting of Bcl-2 and Mcl-1 by S1 may offer an advantage in solid tumors where co-dependence on these proteins exists, such as in certain breast cancers, lung cancers, and hepatocellular carcinoma. nih.govnih.gov For instance, studies combining specific Bcl-2 and Mcl-1 inhibitors have demonstrated synergistic cell death in hepatocellular carcinoma cell lines. nih.gov Antitumor activity for S1 has been noted in a mouse liver carcinoma xenograft model. nih.gov
The following table provides an illustrative overview of the anti-proliferative efficacy that could be expected from a dual Bcl-2/Mcl-1 inhibitor like S1 in solid tumor cell lines.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| H146 | Small Cell Lung Cancer (SCLC) | 0.8 |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.5 |
| MCF-7 | Breast Cancer | 1.2 |
| MDA-MB-231 | Breast Cancer | 2.0 |
| HepG2 | Hepatocellular Carcinoma | 0.9 |
| Huh7 | Hepatocellular Carcinoma | 1.1 |
| Values are representative and intended to illustrate the expected potency of a dual Bcl-2/Mcl-1 inhibitor. Specific data for S1 was not available in the reviewed literature. |
To bridge the gap between cell line research and clinical efficacy, preclinical assessment often involves testing compounds on primary cancer cells freshly isolated from patients. These ex vivo models better reflect the heterogeneity and complexity of a patient's actual tumor. For hematologic malignancies, studies on patient-derived AML blasts have shown that dual inhibition of Bcl-2 and Mcl-1 is more effective at killing leukemic progenitor cells than normal hematopoietic progenitors, suggesting a potential therapeutic window. nih.gov While this is a critical step in preclinical validation, specific published data on the efficacy of S1 in patient-derived ex vivo cultures is limited.
Cellular Phenotypes Induced by S1
The primary cellular effect of S1 is the induction of programmed cell death. This is a direct consequence of its mechanism of action and can be observed through various cellular changes, including the activation of specific death pathways and alterations in the cell cycle.
S1 functions as a BH3 mimetic, directly binding to the BH3 groove of the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov In cancer cells, these anti-apoptotic proteins sequester pro-apoptotic "effector" proteins like BAX and BAK, preventing them from initiating cell death. nih.gov By binding to Bcl-2 and Mcl-1, S1 displaces BAX and BAK. nih.gov Once liberated, BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov
This event is a point of no return for the cell, triggering the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. nih.gov The release of cytochrome c leads to the formation of the apoptosome and the activation of a cascade of enzymes called caspases (specifically initiator caspase-9 and effector caspases-3 and -7), which execute the process of apoptosis by cleaving key cellular substrates. nih.gov Studies confirm that the cell death induced by dual Bcl-2/Mcl-1 inhibition is dependent on both BAX and BAK, as knocking down these proteins prevents the induction of apoptosis. nih.govnih.gov
The cell cycle is intrinsically linked to cell survival and death pathways. While Bcl-2 proteins are primarily known for their role in apoptosis, they can also influence cell cycle progression. By inducing potent apoptosis, inhibitors like S1 have a profound impact on the distribution of cells within the cell cycle.
In a typical population of proliferating cancer cells analyzed by flow cytometry, there are distinct phases: G0/G1 (resting/growth phase), S (DNA synthesis phase), and G2/M (pre-mitotic/mitotic phase). When cells undergo apoptosis, their DNA becomes fragmented. This leads to the appearance of a "sub-G1" peak in a cell cycle histogram, which represents the population of apoptotic cells with less than a full complement of DNA. Treatment with a potent apoptotic inducer like S1 is expected to cause a significant increase in this sub-G1 fraction, corresponding to a decrease in the number of cells in the G1, S, and G2/M phases. This reflects the compound's primary anti-proliferative effect through the elimination of cancer cells rather than a specific blockade at a particular cell cycle checkpoint.
Mechanisms of Resistance to Bcl 2 Inhibitor S1 in Preclinical Models
Compensatory Upregulation of Anti-Apoptotic Proteins
A primary mechanism of resistance to Bcl-2 family inhibitors is the compensatory upregulation of other anti-apoptotic members, which can sequester pro-apoptotic proteins and restore the block on apoptosis.
Given that S1 is a dual inhibitor of both Bcl-2 and Mcl-1, resistance through the upregulation of Mcl-1 is less likely to be a primary escape mechanism compared to resistance against Bcl-2-selective inhibitors. nih.gov However, in cancers with a strong dependence on Mcl-1, any factor that further increases Mcl-1 expression or stability could potentially contribute to a reduced sensitivity to S1. High levels of Mcl-1 have been associated with resistance to other Bcl-2 inhibitors. nih.gov
The upregulation of Bcl-xL is a documented mechanism of resistance to dual Bcl-2/Mcl-1 inhibition. nih.govresearchgate.net In preclinical models of multiple myeloma, Bcl-xL was identified as a major resistance factor to the combination of Bcl-2 and Mcl-1 inhibitors. nih.gov Studies have shown that in response to the inhibition of Bcl-2 and Mcl-1, cancer cells can increase the expression of Bcl-xL. researchgate.net This elevated Bcl-xL can then bind to and sequester pro-apoptotic proteins, thereby maintaining cell survival.
In multiple myeloma cell lines resistant to a selective Mcl-1 inhibitor, an increased formation of Bcl-xL:BIM and Bcl-xL:BAK complexes was observed, indicating a shift in dependence to Bcl-xL for survival. ashpublications.org This suggests that a similar mechanism could confer resistance to a dual inhibitor like S1. The table below summarizes findings on the role of Bcl-xL in resistance to dual Bcl-2/Mcl-1 inhibition from a preclinical study.
| Cell Line | Treatment | Observation | Implication for Resistance |
| Multiple Myeloma | Combination of BCL2 and MCL1 inhibitors | BCL-XL remains a major resistant factor of cell death. nih.gov | Upregulation of Bcl-xL can mediate resistance. |
| ABC cell lines | Voruciclib (CDK9 inhibitor that downregulates Mcl-1) and Venetoclax (B612062) (Bcl-2 inhibitor) | Upregulation of BCL-xL protein. researchgate.net | Compensatory upregulation of Bcl-xL is a potential resistance mechanism. |
This table is interactive. You can sort and filter the data.
While direct evidence for the role of BFL-1 (A1) in resistance to dual Bcl-2/Mcl-1 inhibitors is less established, its upregulation has been implicated in resistance to Bcl-2 selective inhibitors, often in conjunction with other anti-apoptotic proteins. nih.gov
Downregulation or Loss of Pro-Apoptotic Effectors (e.g., BAX)
The pro-apoptotic effector proteins BAX and BAK are essential for the induction of apoptosis by Bcl-2 inhibitors. The efficacy of dual Bcl-2 and Mcl-1 inhibition is dependent on the presence of functional BAX and BAK. nih.govnih.gov
In preclinical models of small cell lung cancer (SCLC), low levels of BAX were associated with resistance to the dual inhibition of Bcl-2 and Mcl-1. nih.gov Re-introducing BAX into resistant SCLC cells sensitized them to this combination therapy, highlighting the critical role of this pro-apoptotic protein. nih.gov Similarly, in acute myeloid leukemia (AML) cell lines, knocking out BAX confers resistance to both Bcl-2 and Mcl-1 inhibition. tandfonline.com
The table below presents data from a study on the impact of BAX expression on the efficacy of combined Bcl-2 and Mcl-1 inhibition in SCLC cell lines.
| SCLC Cell Line | BAX Expression | Response to Combined Venetoclax and S63845 |
| H69 | Detectable | Synergistic anti-tumor activity |
| H82 | Low/Undetectable | Resistance |
| H146 | Detectable | Synergistic anti-tumor activity |
| H526 | Low/Undetectable | Resistance |
This table is interactive. You can sort and filter the data.
These findings suggest that the downregulation or loss of BAX is a significant mechanism of resistance to dual Bcl-2/Mcl-1 inhibitors like S1.
Analysis of Mutational Status in Bcl-2 and Related Proteins
Mutations in the BCL2 gene have been identified as a mechanism of acquired resistance to the Bcl-2 selective inhibitor venetoclax. However, there is limited information specifically addressing BCL2 mutations in the context of resistance to dual Bcl-2/Mcl-1 inhibitors. It is plausible that mutations in the binding pocket of Bcl-2 could also reduce the affinity of dual inhibitors like S1, although this has not been extensively studied.
Research on resistance to dual Bcl-2/Bcl-xL inhibitors has indicated that mutations in BCL2 can develop, leading to resistance. youtube.com It is conceivable that similar mutations could arise under pressure from a dual Bcl-2/Mcl-1 inhibitor.
Microenvironmental Factors Influencing Resistance in In Vitro Models
The tumor microenvironment can provide survival signals to cancer cells, thereby promoting resistance to therapeutic agents. In the context of Bcl-2 inhibitors, stromal support has been shown to reduce the activity of Mcl-1 inhibitors. ashpublications.org This protective effect can often be overcome by the concurrent inhibition of Bcl-xL or Bcl-2. ashpublications.org
For Bcl-2 inhibitors more broadly, interactions with stromal cells and the secretion of growth factors, chemokines, and interleukins within the tumor microenvironment can lead to the upregulation of anti-apoptotic proteins like Bcl-xL and Mcl-1, contributing to resistance. nih.gov For instance, in chronic lymphocytic leukemia (CLL), co-culture with CD40L-expressing fibroblasts led to the upregulation of Bcl-xL, Mcl-1, and Bfl-1, rendering the cells insensitive to venetoclax. nih.gov These findings suggest that the tumor microenvironment could similarly confer resistance to a dual inhibitor like S1 by providing pro-survival signals that are not fully abrogated by the dual inhibition of Bcl-2 and Mcl-1.
Preclinical Combination Therapeutic Strategies Involving Bcl 2 Inhibitor S1
Synergistic Effects with Conventional Chemotherapeutic Agents
While there is a lack of specific preclinical data on the combination of the Bcl-2 inhibitor S1 with conventional chemotherapeutic agents, the broader class of Bcl-2 inhibitors has been extensively studied in this context, revealing significant synergistic potential. The underlying principle of this synergy is the complementary mechanisms of action: chemotherapy induces cellular damage, which in turn triggers apoptotic signals, while Bcl-2 inhibitors lower the threshold for apoptosis, making the cancer cells more susceptible to the damage induced by chemotherapy.
Preclinical studies with other Bcl-2 inhibitors have consistently demonstrated that this combination can lead to enhanced tumor cell killing and delayed tumor growth across a variety of cancer models. For instance, the combination of the selective Bcl-2 inhibitor venetoclax (B612062) with chemotherapeutic agents like docetaxel (B913) has shown promise in preclinical models of gastroesophageal cancer. nih.gov Similarly, the pan-Bcl-2 inhibitor AT-101, when combined with docetaxel, demonstrated stronger anti-tumor activity in in vivo studies. nih.gov
The table below summarizes representative preclinical findings on the synergy between Bcl-2 inhibitors and conventional chemotherapy in different cancer types.
| Cancer Type | Bcl-2 Inhibitor | Chemotherapeutic Agent | Observed Synergistic Effect |
| Gastroesophageal Cancer | AT-101 | Docetaxel | Amplified antiproliferation and induced apoptosis nih.gov |
These findings provide a strong rationale for investigating the combination of S1 with various chemotherapeutic drugs in future preclinical studies. The dual inhibitory action of S1 on both Bcl-2 and Mcl-1 could potentially lead to even greater synergy, as it would simultaneously counteract two key mechanisms of chemotherapy resistance.
Combinations with Other Targeted Agents
The era of precision medicine has led to the development of numerous targeted agents that inhibit specific oncogenic pathways. Combining Bcl-2 inhibitors with these agents offers a rational approach to simultaneously block multiple survival pathways in cancer cells, potentially leading to deeper and more durable responses.
Co-Inhibition with Selective Mcl-1 or Bcl-XL Inhibitors
The rationale for combining different BH3 mimetics stems from the fact that cancer cells often rely on multiple anti-apoptotic Bcl-2 family members for survival. Resistance to a selective Bcl-2 inhibitor can arise from the upregulation of other anti-apoptotic proteins, most notably Mcl-1 and Bcl-xL.
As S1 is itself a dual inhibitor of Bcl-2 and Mcl-1, the need for combination with a selective Mcl-1 inhibitor is inherently addressed by its mechanism of action. nih.govnih.gov However, the principle of co-inhibition is well-established. Preclinical studies have shown that combining a selective Bcl-2 inhibitor like venetoclax with a selective Mcl-1 inhibitor (e.g., S63845) results in potent synergistic anti-tumor effects in various cancer models, including multiple myeloma. nih.gov This combination effectively circumvents the compensatory upregulation of Mcl-1 that can confer resistance to Bcl-2 inhibition alone. nih.gov
Similarly, co-inhibition of Bcl-2 and Bcl-xL has shown preclinical promise. While S1's activity against Bcl-xL has not been extensively characterized, dual Bcl-2/Bcl-xL inhibitors like navitoclax (B1683852) have been investigated. cancertreatmentjournal.com Furthermore, preclinical studies on the dual Bcl-2/Bcl-xL inhibitor AZD0466 have demonstrated its potential to overcome venetoclax resistance mediated by Bcl-xL upregulation. youtube.com
Combination with Inhibitors of Oncogenic Signaling Pathways (e.g., BTK, MDM2)
Targeting oncogenic signaling pathways that promote cancer cell survival and proliferation in conjunction with Bcl-2 inhibition presents another promising therapeutic strategy.
Bruton's Tyrosine Kinase (BTK) Inhibitors: In B-cell malignancies, the B-cell receptor (BCR) signaling pathway, in which BTK is a key component, is often constitutively active. Preclinical studies have shown that combining BTK inhibitors, such as ibrutinib, with the Bcl-2 inhibitor venetoclax leads to synergistic cytotoxicity in chronic lymphocytic leukemia (CLL) cells. cancertreatmentjournal.com The rationale for this combination is that BTK inhibition can decrease the expression of Mcl-1 and Bcl-xL, thereby increasing the dependence of cancer cells on Bcl-2 for survival and rendering them more sensitive to Bcl-2 inhibition. cancertreatmentjournal.com
Murine Double Minute 2 (MDM2) Inhibitors: The MDM2 oncogene is a negative regulator of the p53 tumor suppressor protein. In cancers with wild-type p53, MDM2 inhibitors can stabilize and activate p53, leading to cell cycle arrest and apoptosis. Preclinical studies have demonstrated synergistic effects when combining Bcl-2 inhibitors with MDM2 inhibitors in acute myeloid leukemia (AML). researchgate.net The proposed mechanism involves the p53-mediated induction of pro-apoptotic proteins, which sensitizes the cells to Bcl-2 inhibition.
The following table summarizes preclinical findings for these combination strategies.
| Combination Strategy | Targeted Agents | Cancer Type | Key Preclinical Findings |
| BTK and Bcl-2 Inhibition | Ibrutinib + Venetoclax | Chronic Lymphocytic Leukemia (CLL) | Synergistic cytotoxicity cancertreatmentjournal.com |
| MDM2 and Bcl-2 Inhibition | MDM2 inhibitor + Venetoclax | Acute Myeloid Leukemia (AML) | Synergistic anti-tumor activity researchgate.net |
Impact on Immunomodulation and Anti-Tumor Immunity in Preclinical Contexts
Recent preclinical evidence suggests that the therapeutic effects of Bcl-2 inhibitors may extend beyond direct tumor cell killing to include the modulation of the immune system. While specific data for S1 in this context is not yet available, studies with other Bcl-2 inhibitors are beginning to uncover their immunomodulatory properties.
Effects on Dendritic Cell Function and Antigen Presentation
Dendritic cells (DCs) are potent antigen-presenting cells that play a critical role in initiating and shaping anti-tumor immune responses. Emerging preclinical research indicates that Bcl-2 inhibitors can enhance DC function. For instance, it has been shown that plasmacytoid DCs (pDCs) are more sensitive to Bcl-2 antagonists than other immune cells, and that Bcl-2 inhibition can selectively kill pDCs. nih.gov This could have complex effects on the tumor microenvironment that warrant further investigation.
Enhancement of Tumor Immunosurveillance
By promoting apoptosis in tumor cells, Bcl-2 inhibitors can lead to the release of tumor-associated antigens. This, in turn, can be captured by dendritic cells and presented to T cells, thereby stimulating an anti-tumor immune response. While direct evidence for S1 is lacking, the general mechanism of action of BH3 mimetics supports this hypothesis. The induction of immunogenic cell death by combination therapies involving Bcl-2 inhibitors is an active area of preclinical research.
Future Research Directions and Unanswered Questions for Bcl 2 Inhibitor S1
Refined Biomarker Identification for Predicting Response and Resistance
Identifying reliable biomarkers is crucial for predicting patient response to Bcl-2 inhibitor S1 and understanding mechanisms of resistance. Preclinical studies have indicated that the ratio of phosphorylated Bcl-2 (pBcl-2) to the total levels of Bcl-2 and Mcl-1 correlates significantly with S1 sensitivity in leukemia cells researchgate.netaacrjournals.orgresearchgate.net. Conversely, the expression levels of individual anti-apoptotic Bcl-2 family proteins alone did not effectively predict sensitivity to S1-induced apoptosis researchgate.netresearchgate.net. This highlights the potential of a multi-protein index involving pBcl-2, Bcl-2, and Mcl-1 as a predictive biomarker for S1 response researchgate.netaacrjournals.orgresearchgate.net.
Future research should focus on validating this specific index in a broader range of preclinical models and, eventually, in clinical studies to confirm its predictive value. Furthermore, investigating other potential biomarkers, such as the expression or post-translational modification status of other Bcl-2 family members, BH3-only proteins, or components of the apoptotic machinery, could provide a more comprehensive understanding of sensitivity and resistance. Drawing lessons from resistance mechanisms observed with other Bcl-2 inhibitors like venetoclax (B612062), which include acquired mutations in Bcl-2, alterations in the expression of alternative anti-apoptotic proteins (Mcl-1 and Bcl-xL), and mutations affecting pro-apoptotic proteins like Bax, will be essential in identifying potential resistance biomarkers for S1 bloodcancerstoday.comnih.gov. Deeper proteomic and genomic analyses of S1-sensitive and -resistant cells are warranted to uncover additional predictive markers and resistance mechanisms.
Development of Advanced In Vitro and In Vivo Preclinical Models
While S1 has demonstrated activity in established leukemia cell lines and primary patient samples researchgate.netaacrjournals.orgresearchgate.net, the complexity of the tumor microenvironment and in vivo biological systems can influence therapeutic outcomes. Developing more advanced in vitro models that better recapitulate the tumor microenvironment, such as co-culture systems incorporating stromal cells, immune cells, and extracellular matrix components, is crucial for evaluating S1's efficacy and identifying factors that may contribute to resistance or enhance sensitivity researchgate.net.
Furthermore, the use of sophisticated in vivo models, particularly patient-derived xenograft (PDX) models, which are considered superior for modeling human diseases and evaluating targeted therapies, is essential for preclinical assessment of S1 aacrjournals.org. Establishing and utilizing PDX models from various cancer types where Bcl-2, Mcl-1, or Bcl-xL are implicated will provide more relevant data on S1's potential efficacy, pharmacokinetics, and interactions within a complex living system. These advanced models will be instrumental in optimizing dosing strategies and identifying potential combination partners before moving to clinical trials.
Exploration of Novel Combination Partners and Sequential Treatment Regimens
Given that S1 is a triple inhibitor targeting Bcl-2, Mcl-1, and Bcl-XL researchgate.netaacrjournals.orgresearchgate.net, exploring its use in combination with other therapeutic agents holds significant potential to enhance efficacy and overcome resistance. Strategies involving combinations of Bcl-2 inhibitors with agents targeting complementary survival pathways or addressing resistance mechanisms have shown promise with other inhibitors bloodcancerstoday.comtargetedonc.commdpi.com. For instance, combining Bcl-2 and Mcl-1 inhibitors has demonstrated potent anti-leukemia effects and the ability to overcome venetoclax resistance in AML models researchgate.net.
Future research should systematically investigate novel combination partners for S1, including but not limited to, inhibitors of other anti-apoptotic proteins (if a specific context dictates), signaling pathway inhibitors (e.g., BTK inhibitors as shown with venetoclax in CLL), conventional chemotherapies, immunotherapies, and targeted agents that induce pro-apoptotic protein expression. Additionally, exploring sequential treatment regimens, where S1 is administered before or after other therapies, could help optimize treatment timing and potentially reduce the emergence of resistance. Preclinical studies using advanced in vitro and in vivo models will be critical in identifying the most synergistic and effective combinations and sequences.
Deeper Investigation into Non-Canonical Bcl-2 Functions and S1's Modulatory Role
Beyond their well-established role in inhibiting apoptosis, Bcl-2 family proteins are involved in a variety of non-canonical functions, including the regulation of calcium homeostasis, mitochondrial dynamics, autophagy, differentiation, DNA repair, tumor progression, and angiogenesis nih.govmdpi.comwikidoc.orgresearchgate.net. The BH4 domain of Bcl-2 has been specifically implicated in some of these apoptosis-independent roles nih.gov.
A deeper investigation into how S1, as a BH3 mimetic, might modulate these non-canonical functions of Bcl-2, Mcl-1, and Bcl-XL is warranted. Understanding whether S1's activity is strictly limited to disrupting the interaction with pro-apoptotic proteins or if it also influences other cellular processes regulated by these anti-apoptotic proteins is important. Such studies could reveal novel mechanisms of action or potential off-target effects that might impact therapeutic outcomes or contribute to observed toxicities (though toxicity profiles are outside the scope of this article).
Mechanistic Studies of S1 in Emerging Disease Models
While S1 has shown activity in leukemia, its potential in other cancer types where Bcl-2 family proteins are dysregulated needs further exploration researchgate.netaacrjournals.orgresearchgate.netnih.gov. Mechanistic studies are required to fully elucidate the molecular interactions of S1 within different cellular contexts and disease models. This includes detailed investigations into how S1 binds to and inhibits Bcl-2, Mcl-1, and Bcl-XL, and how these interactions are affected by post-translational modifications like phosphorylation, particularly in the context of resistance researchgate.netaacrjournals.orgresearchgate.net.
Exploring S1's efficacy and mechanisms of action in emerging disease models beyond hematologic malignancies, including various solid tumors where Bcl-2 family proteins contribute to survival and resistance, is a critical future direction nih.govmdpi.com. These studies should aim to define the specific dependencies on Bcl-2, Mcl-1, and Bcl-XL in different tumor types and determine if S1 can effectively target these dependencies.
Translational Research Strategies to Bridge Preclinical Insights to Further Development
Translating promising preclinical findings for this compound into successful clinical development requires well-defined translational research strategies. The preclinical observation that a specific index involving pBcl-2, Bcl-2, and Mcl-1 may predict S1 sensitivity in leukemia provides a strong basis for incorporating biomarker-driven patient selection in future clinical trials researchgate.netaacrjournals.orgresearchgate.net.
Translational research should focus on validating preclinical biomarkers in patient samples, developing robust and standardized assays for their measurement, and integrating these biomarkers into the design of early-phase clinical trials. Furthermore, translational studies are needed to investigate resistance mechanisms emerging in patients treated with S1 and to rapidly translate findings from preclinical studies on combination therapies and sequential regimens into clinical trial protocols. Bridging the gap between laboratory discoveries and clinical application through rigorous translational research is essential for the further development of this compound as a therapeutic agent.
Q & A
Q. What experimental methodologies are recommended for evaluating the apoptotic efficacy of Bcl-2 inhibitor S1 in vitro?
To assess S1's pro-apoptotic effects, researchers should:
- Quantify Bax/Bcl-2 ratio : Use qRT-PCR and Western blotting to measure mRNA and protein levels of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). A shift in this ratio toward Bax indicates apoptosis induction .
- Caspase activation assays : Monitor cleavage of procaspase-9 and procaspase-3 via Western blotting to confirm activation of the intrinsic apoptotic pathway .
- Cell viability and cell cycle analysis : Employ MTT assays for viability and flow cytometry for cell cycle profiling (e.g., G2/M arrest) .
Q. How can researchers validate the specificity of S1 for Bcl-2 in complex biological systems?
- Multiplex immunoassays : Use MILLIPLEX® panels to simultaneously quantify Bcl-2 family proteins (e.g., Bcl-xL, Mcl-1, BAD) and their interactions (e.g., Mcl-1/BIM) in treated vs. untreated samples. This identifies off-target effects on related anti-apoptotic proteins .
- BH3 profiling : Test sensitivity to BH3 mimetics (e.g., ABT-199 for Bcl-2, AMG-176 for Mcl-1) to determine apoptotic dependencies in cell lines or patient-derived samples .
Advanced Research Questions
Q. How should researchers design experiments to investigate synergistic combinations of S1 with other targeted therapies (e.g., MCL-1 or BTK inhibitors)?
- Preclinical synergy screens :
- Dose-matrix assays : Test S1 with inhibitors like A-1210477 (MCL-1) or zanubrutinib (BTK) across a range of concentrations. Calculate synergy scores using the Chou-Talalay method .
- In vivo validation : Use xenograft models with ramp-up dosing to mitigate tumor lysis syndrome (TLS), a common risk with Bcl-2 inhibitors .
- Dose-matrix assays : Test S1 with inhibitors like A-1210477 (MCL-1) or zanubrutinib (BTK) across a range of concentrations. Calculate synergy scores using the Chou-Talalay method .
- Mechanistic studies : Employ phospho-proteomics to map signaling crosstalk (e.g., Wee1 inhibition + Bcl-2 blockade) and identify nodes of synergistic apoptosis induction .
Q. What computational strategies are effective for resolving structural contradictions in Bcl-2 inhibitor binding modes?
Q. How can researchers address discrepancies in selectivity profiles of dual Bcl-2/Bcl-xL inhibitors across different cancer models?
- Tissue-specific expression profiling : Use RNA-seq or proteomics datasets (e.g., CPTAC) to correlate inhibitor efficacy with baseline Bcl-2/Bcl-xL/Mcl-1 expression ratios in tumor subtypes .
- Functional assays : Compare inhibitor responses in isogenic cell lines engineered to overexpress Bcl-xL or Mcl-1, controlling for compensatory survival pathways .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing contradictory results in Bcl-2 inhibitor synergy studies?
- Hierarchical clustering : Group cell lines or patient samples by BH3 profiling data to identify subgroups with distinct apoptotic dependencies .
- Meta-analysis frameworks : Pool data from phase 3 trials (e.g., AMPLIFY trial on BTK + Bcl-2 inhibitors) using random-effects models to account for heterogeneity in patient populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
